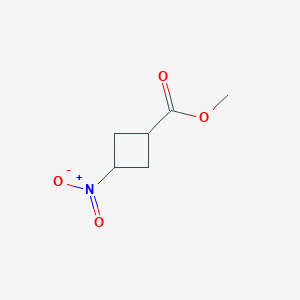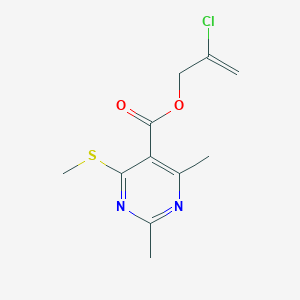![molecular formula C25H25N3O4 B2676852 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid CAS No. 2155855-27-7](/img/structure/B2676852.png)
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a combination of fluorenyl, piperidinyl, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N,N-Diisopropylethylamine (DIPEA) for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid
- 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid
- Fmoc-Glu-OtBu
Uniqueness
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its fluorenyl group provides stability and lipophilicity, while the piperidinyl and pyrazole rings offer sites for further functionalization and interaction with biological targets .
Properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-16-13-28(26-23(16)24(29)30)17-7-6-12-27(14-17)25(31)32-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,13,17,22H,6-7,12,14-15H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXWTSQDDWAEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C2CCCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
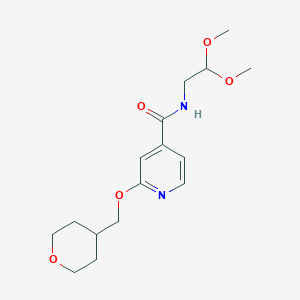

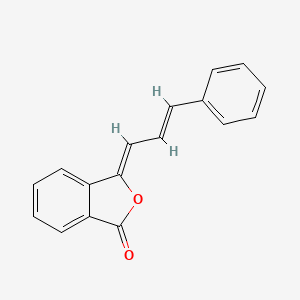
![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2676772.png)

![2-[1-(aminomethyl)cyclobutyl]acetic Acid](/img/structure/B2676774.png)
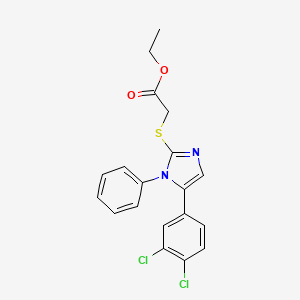
![N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2676776.png)
![METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE](/img/structure/B2676780.png)
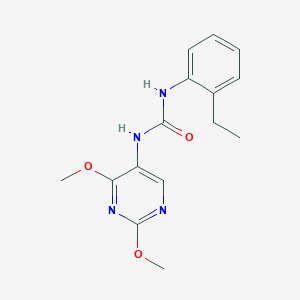
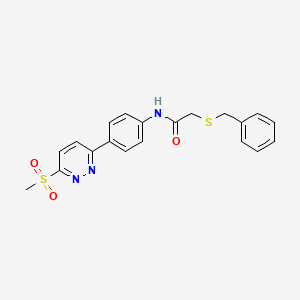
![4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2676787.png)
